molecular formula C-H-N-S.1/2Pb B147959 Lead dithiocyanate CAS No. 592-87-0

Lead dithiocyanate

Cat. No. B147959
CAS RN: 592-87-0
M. Wt: 323 g/mol
InChI Key: VRNINGUKUJWZTH-UHFFFAOYSA-L
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Description

Lead Dithiocyanate Description

Lead dithiocyanate is not directly mentioned in the provided papers; however, the papers discuss various lead complexes with sulfur-containing ligands, which are relevant to the understanding of lead compounds with sulfur-based ligands such as dithiocyanate. For instance, lead(IV) complexes with phosphinoyl substituted dithioformate ligands have been synthesized and characterized, indicating the versatility of lead in forming complexes with sulfur-containing ligands .

Synthesis Analysis

The synthesis of lead complexes with sulfur-containing ligands is well-documented. In paper , lead(IV) complexes were synthesized using phosphinoyl substituted dithioformate ligands. The synthesis involved the use of UV/vis, IR, and NMR spectroscopy for characterization. Similarly, the synthesis of O,O'-bis-di-α-naphthyldithiophosphate of lead(II) was achieved by reacting PbCl2 with the sodium salt of the ligand in refluxing chloroform, leading to a monomeric complex with a square planar geometry around the lead atom .

Molecular Structure Analysis

The molecular structures of lead complexes with sulfur-containing ligands have been determined using single crystal X-ray diffraction. For example, the lead(IV) complexes described in paper were found to have mononuclear structures with octahedral and five-coordinated geometries. The complexes formed nearly planar five-membered chelate rings. In another study, the lead(II) complex with O,O'-bis-di-α-naphthyldithiophosphate ligands was confirmed to have a square planar geometry .

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of lead complexes with sulfur-containing ligands are characterized by spectroscopic methods. The lead(IV) complexes showed variable-temperature NMR measurements indicating fluxional behavior, which suggests different molecular symmetries at low temperatures . The lead(II) complex with O,O'-bis-di-α-naphthyldithiophosphate ligands was characterized by elemental analyses and spectroscopy analyses, confirming its monomeric nature and coordination geometry .

Scientific Research Applications

1. Environmental Monitoring

Lead dithiocyanate has significant applications in environmental monitoring, particularly in the detection of lead in water. A study by Zhou, Zhao, and Xie (2011) established a method using dispersive liquid-liquid microextraction (DLLME) and atomic fluorescence spectrometry, with dithizone as the chelating agent. This method effectively determined lead levels in environmental water samples, showing high precision and good linear range for lead concentration detection (Zhou, Zhao, & Xie, 2011).

2. Optosensor Development

Dithizone immobilized on XAD-4 resin was used in developing an optosensor for lead, as studied by Oliveira and Narayanaswamy (1992). This sensor effectively determined lead concentrations in solutions, showcasing the potential of dithizone in sensor technology (Oliveira & Narayanaswamy, 1992).

3. Cosmetic Industry Analysis

In the cosmetic industry, trace amounts of lead in raw materials and products are determined using dithizone methods. Havashi et al. (1975) demonstrated that atomic absorption methods, including direct and extraction methods, effectively determine lead in various cosmetic samples, indicating the adaptability of dithizone-based techniques in diverse sample types (Havashi, Koyama, Kobayashi, & Kano, 1975).

4. Food Safety Analysis

In food safety analysis, lead dithiocyanate plays a crucial role. Cheng, Ma, and Wu (2014) developed a method for enriching and separating lead via solid-phase extraction as a dithizone chelate on an ionic liquid modified silica gel. This technique, applied in flame atomic absorption spectrometric determination, showcased high precision and sensitivity for trace lead in food samples (Cheng, Ma, & Wu, 2014).

5. Forensic Sciences

Lead dithiocyanate is also utilized in forensic sciences. McGinnis, Thornton, and Espinoza (1987) discussed the use of the dithizone test for confirming projectile wipes, demonstrating its specificity and applicability in forensic investigations (McGinnis, Thornton, & Espinoza, 1987).

Safety And Hazards

Lead dithiocyanate is harmful if swallowed, in contact with skin, or if inhaled . It can cause irritation of eyes and mild irritation of skin . It is also a threat to the environment . Immediate steps should be taken to limit its spread to the environment .

Future Directions

Recent advances in photochemical and electrochemically induced reactions have been developed to accelerate organic processes . These techniques use light or electrical energy (electron transfer) as a direct energy source without using an initiator or reagent . This could be a potential future direction for the study of Lead dithiocyanate and other similar compounds .

properties

IUPAC Name

lead(2+);dithiocyanate
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InChI

InChI=1S/2CHNS.Pb/c2*2-1-3;/h2*3H;/q;;+2/p-2
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InChI Key

VRNINGUKUJWZTH-UHFFFAOYSA-L
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)[S-].C(#N)[S-].[Pb+2]
Source PubChem
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Molecular Formula

C2N2PbS2, Pb(CNS)2
Record name LEAD THIOCYANATE
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Record name Lead(II) thiocyanate
Source Wikipedia
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DSSTOX Substance ID

DTXSID90890513
Record name Thiocyanic acid lead(2+) salt (2:1)
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Molecular Weight

323 g/mol
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Physical Description

Lead thiocyanate appears as a white to yellow crystalline solid. Slightly soluble in water and denser than water. Primary hazard is threat to the environment. Immediate steps should be taken to limit spread to the environment. Used to make explosives, safety matches, and in dyeing., White to yellow crystals; [CAMEO]
Record name LEAD THIOCYANATE
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Record name Lead(II) thiocyanate
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Solubility

0.05 g/100 cc water at 20 °C, Soluble in 200 parts cold water and 50 parts warm water. Soluble in alkali hydroxide and thiocyanate solutions, Soluble in potassium thiocyanate, nitric acid; slightly soluble in cold water; decomposes in hot water.
Record name LEAD THIOCYANATE
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Density

3.82 at 68 °F (USCG, 1999) - Denser than water; will sink, 3.82 at 20 °C
Record name LEAD THIOCYANATE
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Record name LEAD THIOCYANATE
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Product Name

Lead(II) thiocyanate

Color/Form

White or light yellow crystalline powder

CAS RN

592-87-0
Record name LEAD THIOCYANATE
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URL https://cameochemicals.noaa.gov/chemical/3750
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
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Record name Lead thiocyanate
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Record name Thiocyanic acid, lead(2+) salt (2:1)
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Record name Lead dithiocyanate
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Record name LEAD THIOCYANATE
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Record name LEAD THIOCYANATE
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Melting Point

374 °F, 190 °C, DECOMPOSES
Record name Lead(II) thiocyanate
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Record name LEAD THIOCYANATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/641
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lead dithiocyanate

Citations

For This Compound
3
Citations
P Souza, AI Matesanz, A Arquero… - … für Naturforschung B, 1994 - degruyter.com
Template 1:1 condensation of 3,5-diacetyl-1,2,4-triazole with thiocarbohydrazide or car- bohydrazide in the presence of 1 equivalent of Pb(SCN) 2 produces mononuclear [2 + 1] …
Number of citations: 12 www.degruyter.com
RS Wentsel, WE Jones III, WH Fitzpatrick, JF Kitchens… - 1979 - apps.dtic.mil
… Conversion to lead dithiocyanate allows quantitative determination of the lead content by absorption of 520 nm (Franson, 1975). Thin layer chromatography has been employed for …
Number of citations: 0 apps.dtic.mil
RS Wentsel, WE Jones III, WH Fitzpatrick, JF Kitchens - 1979 - apps.dtic.mil
… Conversion to lead dithiocyanate allows quantitative determination of the lead content by absorption of 520 nm (Franson, 1975). Thin layer chromatography has been employed for …
Number of citations: 0 apps.dtic.mil

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